3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Anticancer EGFR DNA intercalation

This specific [1,2,4]triazolo[4,3-c]quinazoline isomer combines a 4-bromophenyl handle for rapid SAR diversification via Suzuki coupling with a 4-methylpiperazino moiety that directs polypharmacology toward EGFR kinase inhibition. Its inherent fluorosolvatochromism enables label-free cellular imaging and target-engagement assays, while the unique substitution pattern distinguishes kinase-driven apoptosis from DNA-intercalation mechanisms. Procure this single batch to serve as a turnkey intermediate, a ready-to-use fluorescent probe, and a pharmacological tool for CNS multi-target programs—eliminating the cost of synthesizing multiple analogs from scratch.

Molecular Formula C20H19BrN6
Molecular Weight 423.318
CAS No. 129177-23-7
Cat. No. B2559763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline
CAS129177-23-7
Molecular FormulaC20H19BrN6
Molecular Weight423.318
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
InChIInChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
InChIKeySFJVRLJJDZQDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-23-7): A Multi-Target Triazoloquinazoline Scaffold for Focused Kinase and GPCR Research


The compound 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-23-7), with the molecular formula C20H19BrN6 and a molecular weight of 423.3 g/mol , is a heterocyclic small molecule built on a [1,2,4]triazolo[4,3-c]quinazoline core. This specific core structure is a recognized pharmacophore in medicinal chemistry, with derivatives reported to exhibit diverse activities including anticancer effects via EGFR kinase inhibition and DNA intercalation, as well as anti-inflammatory and CNS-related activities [REFS-2, REFS-3]. The compound's unique decoration with a 4-bromophenyl group at position 3 and a 4-methylpiperazino moiety at position 5 distinguishes it from other triazoloquinazolines, suggesting a tailored interaction profile across multiple target classes.

The Substitution-Dependent Pharmacology of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline: Why Analogs Are Not Interchangeable


The biological activity of the [1,2,4]triazolo[4,3-c]quinazoline scaffold is highly sensitive to specific substitutions. Even minor changes to the aryl group at position 3 or the amine at position 5 can redirect the mechanism of action from EGFR kinase inhibition to DNA intercalation or GPCR modulation [REFS-1, REFS-2]. For example, replacing the 4-methylpiperazino group with a morpholino or piperidino group drastically alters the compound's cytotoxicity profile and target affinity [1]. Therefore, treating this compound as a generic 'triazoloquinazoline' and substituting it with a close analog without rigorous cross-validation risks invalidating experimental results, as the specific combination of the 4-bromophenyl and 4-methylpiperazino groups is a critical determinant of its unique polypharmacology.

Quantitative Differentiation of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline Against Its Closest Structural Analogs


Divergent Anticancer Mechanisms: EGFR Kinase Inhibition vs. DNA Intercalation Controlled by 5-Position Substituent

The [1,2,4]triazolo[4,3-c]quinazoline scaffold can be tuned to inhibit EGFR kinase or intercalate DNA depending solely on the nature of the substituent at the 5-position. The 4-methylpiperazino group in the target compound is characteristic of analogs that exhibit potent EGFR inhibitory activity [1]. In a focused library of triazolo[4,3-c]quinazolines, several compounds showed significant EGFR inhibition with IC50 values ranging from 0.69 to 1.8 µM, comparable to Gefitinib (IC50 = 1.74 µM) [1]. In stark contrast, replacing the 5-position substituent with other amino groups has led to compounds that act primarily as DNA intercalators, with topoisomerase II inhibitory activity and IC50 values against HCT-116 cells as low as 2.85 µM [2]. This demonstrates that the 4-methylpiperazino substitution is a key determinant in directing the compound towards a kinase inhibition mechanism over a DNA-damaging one.

Anticancer EGFR DNA intercalation Kinase inhibitor

Positional Isomerism Leads to Distinct Photophysical and Biological Properties

The [1,2,4]triazolo[4,3-c]quinazoline ring system (as in the target compound) is structurally distinct from its [1,5-c] isomer. This positional isomerism is not trivial; it dictates the compound's utility as a biological probe. A 2024 study on related 5-aminobiphenyl substituted triazoloquinazolines found that the [4,3-c] annelation leads to different fluorescence quantum yields and solvatochromic properties compared to the [1,5-c] series [1]. Specifically, the [4,3-c] isomers showed moderate to high quantum yields in solution and considerable fluorosolvatochromism, making them more suitable for fluorescence-based assay development [1]. This is in contrast to the [1,5-c] isomers, which are formed via a Dimroth rearrangement under acidic conditions and possess altered electronic structures [1]. This evidence shows that the target compound, by virtue of its specific [4,3-c] fusion, can be procured as a dual-function molecule for both pharmacological testing and as a fluorescent probe, a feature absent in other isomers.

Fluorophore Isomerism Photophysics Chemical Biology

The 4-Bromophenyl Group is a Potent Pharmacophore for H4 Receptor Affinity Within the Triazoloquinazoline Series

In the context of GPCR targets, the 4-bromophenyl moiety at position 3 of the triazoloquinazoline core is a critical determinant for high-affinity binding. A related analog, 3-(3,4-dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline, demonstrates the class's potential for H1-antihistaminic activity . More precisely, binding data from related triazoloquinazolines indicate that the bromophenyl group contributes to low nanomolar affinity at the histamine H4 receptor, a key target in inflammation and immunology. For example, certain quinazoline-containing fused azines have shown Ki values as low as 4.9 nM for the human H4 receptor, highlighting the sensitivity of the receptor to halogen-substituted aromatic groups like the one in the target compound [1]. This contrasts with non-halogenated or differently substituted phenyl analogs, which typically exhibit significantly weaker (micromolar) affinity, making the 4-bromophenyl group a key driver of potency in this chemical series.

Histamine H4 Receptor GPCR Immunomodulation Anti-inflammatory

Potential CNS Multiparametric Optimization: Dopamine D4 vs. Eh Receptor Selectivity

A key patent (WO1997047601A1) identifies fused heterocyclic compounds within the same structural class as exhibiting higher affinity for the Eh receptor compared to the dopamine D2 receptor, a profile associated with atypical antipsychotic activity [1]. The presence of the 4-methylpiperazino group is essential for this CNS polypharmacology. In related chemical series, this moiety is a well-known pharmacophore for dopamine receptor binding. The target compound, with its specific 4-methylpiperazine and 4-bromophenyl substitution, represents a unique vector within this intellectual property space. Its profile is distinct from analogs that show equal or higher affinity for D2 over Eh receptors, which would predict a different side-effect profile [1]. This suggests the target compound is optimized for a pathway (higher Eh over D2 affinity) that is mechanistically aligned with the next generation of antipsychotics, differentiating it from earlier, less selective triazoloquinazoline candidates.

Antipsychotic Dopamine D4 CNS GPCR

Validated Synthetic Intermediate for Versatile Downstream Derivatization

Beyond its direct biological activity, this compound is a crucial and validated synthetic intermediate for generating complex libraries. A 2024 publication explicitly used the 4-bromophenyl intermediate, which is structurally integral to the target compound, as a key substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to create novel 5-aminobiphenyl fluorophores [1]. The study successfully synthesized two series of [4,3-c] and [1,5-c] quinazoline fluorophores, confirming the synthetic tractability and versatility of the bromophenyl handle for further derivatization [1]. This places the target compound not just as a final product but as a central building block. This is a quantifiable advantage over non-halogenated analogs that lack this reactive handle, eliminating the need for a de novo, multi-step synthesis for every new analog.

Synthetic Chemistry Fluorophore Cross-coupling Medicinal Chemistry

High-Value Procurement Scenarios for 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline in R&D


Probing Kinase- vs. Intercalation-Dependent Apoptosis in a Single Chemical Series

Based on evidence that 5-amino substituents can direct the triazoloquinazoline mechanism toward EGFR kinase inhibition rather than DNA intercalation [1], this compound can be procured as a key tool to study divergent cell death pathways. By comparing its effects directly with a DNA-intercalating triazoloquinazoline analog [2], researchers can delineate apoptotic signatures specific to kinase inhibition in their cell line of interest, without changing the core chemical scaffold.

Development of a Turn-Key Fluorescent Probe for Target Engagement Studies

Given the superior photophysical properties of the [4,3-c] isomer, including high quantum yields and fluorosolvatochromism [3], this compound is immediately suitable for developing fluorescence polarization or cellular imaging assays. Scientists can procure it as a ready-to-use probe to study its cellular distribution and target engagement directly, leveraging its inherent fluorescence without requiring additional conjugation steps, a significant advantage over non-fluorescent or [1,5-c] isomer analogs.

A Multi-Target CNS Lead for Polypharmacology-Focused Drug Discovery

The compound's predicted polypharmacology, combining high affinity for the Eh receptor over D2 [4] with potential H4 receptor antagonism [5], makes it an ideal procurement for CNS drug discovery programs aiming for multi-target directed ligands. This allows a single chemical entity to simultaneously address multiple symptom domains (e.g., psychosis and neuroinflammation) which is a cutting-edge strategy for complex disorders like schizophrenia, where selective single-target agents have often failed.

A Central Intermediate for Parallel Library Synthesis of Functionalized Quinazolines

The compound's 4-bromophenyl group is a confirmed, highly effective synthetic handle for Pd-catalyzed cross-coupling reactions [3]. This makes it a high-value procurement for medicinal chemistry labs needing a common, diveristy-oriented intermediate. A single batch can be used to rapidly generate dozens of novel analogs via Suzuki-Miyaura coupling, dramatically accelerating structure-activity relationship (SAR) studies for multiple target classes and saving the cost of synthesizing each analog individually from scratch.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.